1-(5-Bromopyridin-2-yl)-1-ethylurea
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Overview
Description
1-(5-Bromopyridin-2-yl)-1-ethylurea is an organic compound that features a bromopyridine moiety attached to an ethylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-1-ethylurea typically involves the reaction of 5-bromopyridine-2-amine with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-2-yl)-1-ethylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-1-ethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-1-ethylurea involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the urea group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-2-amine: A precursor in the synthesis of 1-(5-Bromopyridin-2-yl)-1-ethylurea.
1-(5-Bromopyridin-2-yl)-2-methylpropan-2-ol: Another bromopyridine derivative with different functional groups.
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: A Schiff-base compound with a similar bromopyridine core.
Uniqueness
This compound is unique due to its specific combination of a bromopyridine moiety and an ethylurea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10BrN3O |
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Molecular Weight |
244.09 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-1-ethylurea |
InChI |
InChI=1S/C8H10BrN3O/c1-2-12(8(10)13)7-4-3-6(9)5-11-7/h3-5H,2H2,1H3,(H2,10,13) |
InChI Key |
KANNQBIJMDHWKC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC=C(C=C1)Br)C(=O)N |
Origin of Product |
United States |
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